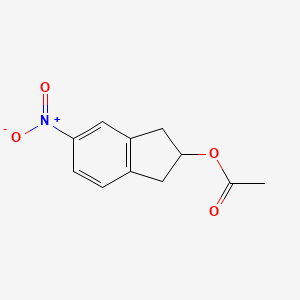

2-Acetoxy-5-nitroindane

Cat. No. B8523291

M. Wt: 221.21 g/mol

InChI Key: PVMVZWRGUGZCJQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03943149

Procedure details

A slurry of 6.7 g (0.05 moles) of 2-indanol in 75 ml acetic anhydride was cooled to -15°C (ice-acetone bath) and treated with 0.2 ml of 98% sulfuric acid. In about 10 minutes the solid had completely dissolved. The stirred and cooled mixture was then treated over 15 min with a cold solution of 3.6 ml (5.0 g) of 70% nitric acid in 125 ml of acetic anhydride. The mixture was stored at -20°C overnight, then poured into 1 kg of crushed ice. The mixture was stirred until the ice had completely melted and most of the anhydride had reacted. The mixture was extracted with 500 ml of hexane. The organics were washed with saturated bicarbonate and evaporated to 3.0 g of an oil which solidified on standing. Trituration with hexane and recrystallization from the same solvent gave 1.1 g of 2-acetoxy-5-nitroindan, mp 84°-85°C. The aqueous from the hexane extraction yielded 5.3 g of an oil on extraction with benzene. All but 0.9 g of this oil went into hot hexane. Cooling to room temperature gave some oil. The mother liquor was decanted and cooled to 5°C overnight to give 2.0 g (35% total) of the 5-nitro compound, mp 82°-84°C. The filtrate was concentrated to 100 ml cooled again and filtered to give another 0.4 g crude 5-nitro, mp 60°-74°C. The mother liquors were concentrated but gave no solid on cooling. Evaporation afforded 2.0 g (22%) of oily 2-acetoxy-4-nitroindan, contaminated with some 4-nitroindene.

[Compound]

Name

ice acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ice

Quantity

1 kg

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[OH:10].S(=O)(=O)(O)O.[N+:16]([O-:19])(O)=[O:17].[C:20](OC(=O)C)(=[O:22])[CH3:21]>>[C:20]([O:10][CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[C:6]([N+:16]([O-:19])=[O:17])[CH:5]=2)[CH2:1]1)(=[O:22])[CH3:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C1C(CC2=CC=CC=C12)O

|

[Compound]

|

Name

|

ice acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

3.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

In about 10 minutes the solid had completely dissolved

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reacted

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with 500 ml of hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

The organics were washed with saturated bicarbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to 3.0 g of an oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Trituration with hexane and recrystallization from the same solvent

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC1CC2=CC=C(C=C2C1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |